molecular formula C15H25NO5 B2992120 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 1956365-47-1

1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B2992120
CAS No.: 1956365-47-1
M. Wt: 299.367
InChI Key: HKNNRPKOUZYYPS-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate is a complex organic compound with a molecular formula of C13H21NO5. This compound belongs to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. Piperidines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable diester precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.

  • Industry: The compound is utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate is structurally similar to other piperidine derivatives, such as 1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate and cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. These compounds share the piperidine ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate

  • cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

  • 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Biological Activity

1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate (CAS No. 1956365-47-1) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antiproliferative effects against cancer cells, along with relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.363 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : Approximately 376.4 ± 42.0 °C at 760 mmHg
  • Purity : ≥95% .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of piperidine compounds, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. Notably, research indicates that these compounds can interact with the microtubule system, leading to cell cycle arrest and apoptosis.

Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of similar compounds, it was found that certain derivatives had IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The compounds were shown to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMC), suggesting selectivity for cancer cells .

CompoundCell LineIC50 (μM)Effect on PBMC
3aL12100.75No significant effect
3bCEM0.70No significant effect
-HeLa<4.7-

The mechanism by which these compounds exert their biological effects involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase. This interaction is critical for inducing apoptosis in cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities of these compounds to tubulin. These studies revealed that the structural features of the piperidine ring significantly influence their binding efficacy and subsequent biological activity .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-7-20-12(18)10-8-16(9-15(5,6)11(10)17)13(19)21-14(2,3)4/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNRPKOUZYYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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